molecular formula C22H18FN3O3 B6526218 1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1019656-36-0

1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6526218
CAS No.: 1019656-36-0
M. Wt: 391.4 g/mol
InChI Key: AAMYLNRIDKUPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by a bicyclic core structure fused with pyrimidine and pyridine rings. This scaffold is associated with diverse biological activities, including anticancer, antiparasitic, and kinase inhibitory properties . Pyrido[2,3-d]pyrimidine-2,4-diones (PR-2 scaffold) are reported to exhibit higher inhibitory potency compared to thieno- or furo-pyrimidine analogs, as demonstrated in computational studies targeting TRPA1 calcium channels .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-19-11-5-3-8-16(19)14-26-21(27)17-9-6-12-24-20(17)25(22(26)28)13-15-7-2-4-10-18(15)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMYLNRIDKUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , also referred to as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a pyrido[2,3-d]pyrimidine core along with fluorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions including:

  • Condensation Reactions : Involving the reaction of 2-fluorobenzylamine with 2-methoxybenzaldehyde to form an intermediate.
  • Cyclization Reactions : The intermediate undergoes cyclization to form the pyridopyrimidine core.
  • Esterification : Final steps involve esterification to yield the methyl ester derivative.

Antitumor Activity

Recent studies have highlighted the antitumor activity of various pyrido[2,3-d]pyrimidine derivatives. For instance, a study evaluated the in vitro antitumor activity against several cancer cell lines (NCI-H1975, A549, NCI-H460) using the MTT assay. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects. Notably:

  • Compound B1 demonstrated an IC50 value of 13 nM against EGFR L858R/T790M kinase with over 76-fold selectivity for EGFR WT in kinase assays .

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. The binding affinity and inhibition potency can vary based on structural modifications. The presence of the fluorophenyl group is believed to enhance the compound's reactivity and interaction with biological targets.

Study 1: Synthesis and Evaluation

A comprehensive study focused on synthesizing a series of pyrido[2,3-d]pyrimidines and evaluating their biological effects. The findings indicated that these compounds possess dihydrofolate reductase inhibiting and significant antitumor activities . The structural variations were found to significantly influence their biological efficacy .

CompoundIC50 (nM)SelectivityTarget
B113>76-foldEGFR L858R/T790M
A3>1000-Poor binding

Study 2: Inhibitory Activities Against Kinases

Another study evaluated the inhibitory activities against various kinases using ELISA assays. Compounds were assessed for their ability to inhibit EGFR kinase activity at concentrations as low as 0.1 μM. Results indicated that modifications in the acrylamide side chain enhanced activity compared to other structural analogs .

Comparison with Similar Compounds

Core Structure Variations

  • Pyrido[2,3-d]pyrimidine-2,4-dione (PR-2): Exhibits higher mean pIC50 values (6.5–8.5 μM) compared to thieno[3,2-d]pyrimidine-2,4-dione (PR-3, ~6.0–7.0 μM) due to enhanced π-π stacking and hydrogen-bonding interactions .
  • Thieno[3,2-d]pyrimidine-2,4-dione: Sulfur substitution reduces planarity and electron density, lowering target affinity but improving solubility .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :
    • Fluoro (Target Compound) : Enhances metabolic stability and electronegativity, favoring kinase binding .
    • Chloro (BF15891) : Increases lipophilicity but may introduce steric hindrance .
    • Nitro (RS-25344 Derivatives) : Strongly electron-withdrawing; improves potency but may reduce bioavailability .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (Target Compound) : Participates in hydrogen bonding and improves solubility .
  • Alkyl Chains (OMXX-290493-01) : Carboxylic acid substituent enhances water solubility but may reduce membrane permeability .

Preparation Methods

Alkylation of 6-Aminouracil Derivatives

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is typically synthesized from 6-amino-1,3-disubstituted uracils. For example, 6-amino-1,3-disubstituted uracil undergoes alkylation with benzyl halides to introduce substituents at the N1 and N3 positions. In the target compound, the 2-fluorophenyl and 2-methoxyphenyl groups are introduced via sequential alkylation:

  • Step 1 : React 6-aminouracil with 2-fluorobenzyl bromide in the presence of aqueous NaOH to form 1-(2-fluorobenzyl)-6-aminouracil.

  • Step 2 : Further alkylate the intermediate with 2-methoxybenzyl chloride under similar conditions to yield 1,3-bis-benzylated uracil.

Cyclization via Vilsmeier-Haack Reagent

Cyclization of the bis-benzylated uracil derivative is achieved using the Vilsmeier reagent (POCl₃ in DMF), which facilitates the formation of the pyridine ring. For instance, treatment of 1,3-bis-benzylated uracil with the Vilsmeier reagent generates the pyrido[2,3-d]pyrimidine-2,4-dione core through intramolecular cyclization.

Substituent Introduction: Benzyl Group Functionalization

Regioselective Alkylation Strategies

Regioselectivity in alkylation is critical to avoid undesired isomers. Phase-transfer catalysis (PTC) or microwave-assisted reactions improve yields and selectivity. For example, tetrabutylammonium bromide (TBAB) as a PTC agent enhances the reactivity of 2-methoxybenzyl chloride during the second alkylation step.

Mitsunobu Reaction for Challenging Substitutions

For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh₃) enables efficient coupling of alcohols (e.g., 2-methoxybenzyl alcohol) to the uracil nitrogen. This method avoids harsh alkylation conditions and improves functional group tolerance.

Alternative Routes: Multicomponent Reactions

One-Pot Synthesis Using Nano-Fe₃O₄@SiO₂/SnCl₄

A green chemistry approach employs nano-Fe₃O₄@SiO₂/SnCl₄ as a magnetically recoverable catalyst for one-pot synthesis. In this method:

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one ,

  • 2-fluorobenzaldehyde ,

  • 1,3-indanedione (or analogous components)

are heated in water under reflux or ultrasound irradiation to form the target compound. While this method primarily yields indenopyrido[2,3-d]pyrimidines, modifying the aldehyde component (e.g., using 2-methoxybenzaldehyde) could adapt it for the desired product.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Sequential Alkylation2-Fluorobenzyl bromide, NaOH, TBAB, 60°C53–67High regioselectivityMulti-step, moderate yields
Mitsunobu ReactionDIAD, PPh₃, THF, rt72–85Mild conditions, broad compatibilityCostly reagents
Multicomponent (Nano)Nano-Fe₃O₄@SiO₂/SnCl₄, H₂O, ultrasound68–75Solvent-free, recyclable catalystLimited substrate scope adaptation

Optimization and Scale-Up Considerations

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:1) removes unreacted benzyl halides.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Catalytic Enhancements

  • Ultrasound Irradiation : Reduces reaction time from 8 h to 2 h in multicomponent methods.

  • Microwave Assistance : Achieves 90% conversion in alkylation steps within 15 minutes.

Mechanistic Insights

Alkylation-Cyclization Pathway

The Vilsmeier reagent generates an electrophilic chloroiminium intermediate, which reacts with the amine group of the uracil derivative to form the pyridine ring. Computational studies (DFT) suggest that the 2-fluorobenzyl group stabilizes the transition state via electron-withdrawing effects, enhancing cyclization efficiency.

Role of Nano-Catalysts

Nano-Fe₃O₄@SiO₂/SnCl₄ provides Brønsted and Lewis acid sites, accelerating both Knoevenagel condensation and Michael addition steps in multicomponent reactions. The magnetic catalyst’s surface area (>120 m²/g) ensures high activity and easy separation .

Q & A

Q. What are the key synthetic routes for synthesizing this pyrido[2,3-d]pyrimidine derivative?

The compound is synthesized via multi-step routes involving palladium-catalyzed cross-coupling, alkylation, and cyclization reactions. Critical steps include:

  • Introducing the 2-fluorobenzyl and 2-methoxybenzyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Cyclization of intermediates under reflux in solvents like acetonitrile or ethanol, with reaction times optimized to 12–24 hours .
  • Purification via column chromatography and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding conformational stability .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies using fluorescence polarization .
  • Dose-response curves : IC₅₀ values are determined using serial dilutions (e.g., 0.1–100 µM) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst optimization : Use Pd(PPh₃)₄ at 2–5 mol% under inert atmospheres to prevent oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol improves cyclization .
  • Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictory structure-activity relationship (SAR) data for pyrido[2,3-d]pyrimidine derivatives?

  • Comparative substituent analysis : Replace 2-fluoro/2-methoxy groups with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess activity trends .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches in target binding pockets .
  • Meta-analysis : Cross-reference bioassay data from analogs with similar substitution patterns (e.g., 4-methoxy vs. 2-methoxy) .

Q. How do substituents influence the compound’s pharmacokinetic properties?

  • Fluorine : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Methoxy group : Improves solubility via hydrogen bonding but may reduce membrane permeability .
  • Experimental validation : LogP measurements (e.g., shake-flask method) and Caco-2 cell assays quantify permeability .

Q. What experimental designs are recommended for evaluating thermal stability?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and polymorphic forms .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity across similar analogs?

  • Dose normalization : Compare activities at equimolar concentrations to account for potency differences .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
  • Crystallographic validation : Co-crystallize the compound with its target to confirm binding modes .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

  • RNA sequencing : Identify differentially expressed genes post-treatment to map signaling pathways .
  • Western blotting : Quantify phosphorylation levels of target proteins (e.g., ERK, Akt) .
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Comparative Studies

Q. How does this compound compare to analogs with varying substituents?

  • Activity : 2-Fluoro substitution shows 3-fold higher kinase inhibition vs. 4-fluoro analogs due to improved hydrophobic interactions .
  • Solubility : 2-Methoxy derivatives exhibit 20% higher aqueous solubility than 4-methoxy counterparts .
  • Table : Key Comparative Data
Substituent PositionIC₅₀ (nM)LogPSolubility (µg/mL)
2-Fluoro/2-Methoxy45 ± 33.212.5
4-Fluoro/4-Methoxy135 ± 103.88.2
2-Chloro/2-Methoxy60 ± 53.510.1
Data compiled from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.